molecular formula C8H12Cl2N2 B1532598 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride CAS No. 449175-32-0

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride

Cat. No.: B1532598
CAS No.: 449175-32-0
M. Wt: 207.1 g/mol
InChI Key: UDLRABMSNBQYDO-UHFFFAOYSA-N
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Description

Preparation Methods

Preparation Methods

Reduction and Cyclization Approach

One effective approach described in patent US9133188B2 involves the reduction of substituted naphthyridine precursors followed by cyclization under controlled conditions:

  • Step 1: Sodium borohydride reduction of a chlorinated naphthyridine intermediate in 1,2-dichloroethane under nitrogen atmosphere at 0-10 °C.
  • Step 2: Addition of acetic acid to facilitate cyclization and formation of the tetrahydro-naphthyridine core.
  • Step 3: Isolation of the intermediate through filtration and solvent removal under vacuum.
  • Step 4: Further functionalization through nucleophilic substitution with amines or other reagents to introduce desired substituents.
  • Step 5: Formation of the dihydrochloride salt by treatment with hydrochloric acid or HCl in ethanol solution.

This method emphasizes temperature control, inert atmosphere, and careful pH adjustment to optimize yield and purity.

Amination and Rearrangement Method

Research published in the Journal of Heterocyclic Chemistry (PMC11593454) reports a method involving nucleophilic substitution of chlorine atoms in 1-amino-3-chloro-2,7-naphthyridine derivatives with cyclic amines, triggering rearrangement to tetrahydro-naphthyridine structures:

  • Starting from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles.
  • Reaction with cyclic amines such as pyrrolidine, piperidine, or azepane in absolute ethanol.
  • The substitution at C-1 position with a cyclic amine and the presence of a primary amine at C-3 facilitate rearrangement to the tetrahydro derivative.
  • The rearranged product is then isolated and converted to the dihydrochloride salt by acid treatment.

This approach highlights the importance of substituent nature and steric effects on the rearrangement process.

Doebner Reaction Adaptation

Although primarily used for 1,8-naphthyridines, the Doebner reaction has been adapted for related tetrahydro-naphthyridines, as described in a 1967 Oregon State University thesis:

  • Condensation of 2-aminopyridines with aldehydes and pyruvic acid or benzalpyruvic acid in alcoholic media.
  • Electron-donating groups at the 6-position of 2-aminopyridine activate the ring for cyclization.
  • The reaction proceeds under reflux conditions, yielding tetrahydro-naphthyridine carboxylic acid intermediates.
  • These intermediates are then converted to hydrochloride salts by treatment with HCl.
  • Variations in aldehydes and substituents affect the yield and purity.

This classical method provides an alternative route, particularly for derivatives with specific substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Reduction and Cyclization Sodium borohydride, 1,2-dichloroethane, acetic acid, inert atmosphere, 0-30 °C High control over reaction, good purity Requires careful temperature and pH control US9133188B2
Amination and Rearrangement 7-alkyl-1,3-dichloro tetrahydro-naphthyridines, cyclic amines, ethanol, room temp Efficient rearrangement, selective substitution Sensitive to steric effects, limited to specific amines PMC11593454
Doebner Reaction Adaptation 2-aminopyridines, aldehydes, pyruvic/benzalpyruvic acid, reflux in alcohol Classical, versatile for substitutions Lower yields, longer reaction times Oregon State Thesis

Detailed Research Findings and Notes

  • Temperature and Atmosphere: The reduction-based method requires inert atmosphere (nitrogen) and strict temperature control (0-30 °C) to avoid side reactions and ensure high yield of tetrahydro intermediates.
  • pH Control: Adjusting pH during workup (e.g., using sodium bicarbonate solution) is critical to separate organic and aqueous layers and to purify intermediates.
  • Steric Effects: In amination and rearrangement, the size and boiling point of the cyclic amine influence the rearrangement rate and product formation, with primary amines having boiling points >145 °C being favorable.
  • Substituent Effects: Electron-donating groups on the pyridine ring enhance cyclization efficiency in Doebner reactions, improving yields of tetrahydro-naphthyridine derivatives.
  • Salt Formation: Conversion to dihydrochloride salt stabilizes the compound and improves crystallinity, facilitating isolation and characterization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
  • CAS Number : 449175-32-0 (dihydrochloride form)
  • Molecular Formula : C₈H₁₂Cl₂N₂ (free base: C₈H₁₀N₂)
  • Molecular Weight : 207.10 g/mol

Synthesis :
The compound is synthesized via regioselective catalytic hydrogenation of 2,7-naphthyridine, followed by hydrochloric acid treatment to form the dihydrochloride salt . Derivatives are often prepared through multi-step reactions involving phosphonate intermediates, alkylation, and cyclization (e.g., using HARP reagents and aldehydes) .

Applications :
Primarily used as a pharmaceutical intermediate, particularly in central nervous system (CNS) drug development due to its bicyclic amine structure, which enhances blood-brain barrier penetration .

Structural Isomers and Positional Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features/Applications Source
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride 449175-43-3 C₈H₁₂Cl₂N₂ 207.10 Structural isomer with nitrogen at 2,6 positions; similar solubility but distinct reactivity in alkylation reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride 1338707-67-7 C₈H₁₁ClN₂ 170.64 Partially saturated ring; lower aqueous solubility compared to dihydrochloride forms

Key Differences :

  • Nitrogen Positioning : The 2,7-naphthyridine scaffold exhibits unique electronic effects due to nitrogen positions, influencing hydrogen bonding and receptor interactions .
  • Solubility: Dihydrochloride salts (e.g., 449175-32-0) show superior aqueous solubility (>50 mg/mL) compared to monohydrochloride or free base forms, critical for intravenous formulations .

Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features/Applications Source
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride 1335053-26-3 C₈H₁₀Cl₂N₂ 205.08 Chloro-substitution enhances metabolic stability; used in kinase inhibitor research
1-(4-Trifluoromethylphenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine N/A C₁₅H₁₅F₃N₂ 280.29 Lipophilic substituent improves CNS targeting; 32% yield in HARP-mediated synthesis

Functional Insights :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase binding affinity to serotonin and dopamine receptors but may reduce solubility .
  • Synthetic Accessibility : Chloro derivatives are synthesized via direct substitution (e.g., using LiCl), while aryl-substituted analogs require palladium-catalyzed cross-coupling .

Physicochemical and Pharmacological Data

Table 1. Comparative Physicochemical Properties

Property This compound 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride 6-Chloro Derivative (1335053-26-3)
Water Solubility >50 mg/mL >45 mg/mL 12 mg/mL
LogP (Partition Coeff.) -1.2 (hydrophilic) -1.0 1.8 (lipophilic)
Melting Point 245–247°C (decomposes) 238–240°C 190–192°C
Bioavailability (Oral) 85% (rat model) 78% 62%

Table 2. Pharmacological Activity

Compound IC₅₀ for 5-HT₃ Receptor (nM) IC₅₀ for DAT (nM) Selectivity Ratio (5-HT₃/DAT)
2,7-Naphthyridine Dihydrochloride 12.3 ± 1.5 450 ± 35 36.6
2,6-Naphthyridine Dihydrochloride 28.7 ± 2.1 380 ± 28 13.2
6-Chloro Derivative 8.9 ± 0.9 620 ± 45 69.7

Biological Activity

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.10 g/mol
  • CAS Number : 449175-32-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of specific enzymes and receptors, influencing cellular pathways involved in disease processes. For instance, it has been shown to inhibit certain enzymes linked to cancer progression and microbial resistance.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine demonstrate efficacy against various bacterial pathogens. For example, certain esters and carboxamides have shown protective effects against infections caused by Escherichia coli in animal models.
  • Antiviral Properties : The compound has been explored as a potential inhibitor of HIV-1 integrase. Some derivatives have demonstrated high efficacy in preventing viral replication without significant cytotoxicity .
  • Antitumor Activity : Research has revealed that specific derivatives exhibit cytotoxic effects against various tumor cell lines. Structure-activity relationship (SAR) studies suggest that modifications at the N-1 and C-7 positions significantly influence antitumor efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineObserved EffectsReference
AntimicrobialE. coliProtective effects in vivo
AntiviralHIV-1Inhibition of viral replication
AntitumorVarious tumor cell linesCytotoxicity observed

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives against E. coli, researchers found that certain compounds exhibited significant protective effects in a mouse model. The mechanism was identified as pro-drug activity where inactive compounds transformed in vivo to exert their effects.

Case Study 2: Antiviral Activity Against HIV

A series of 8-hydroxy-[1,6]naphthyridines were synthesized and tested for their ability to inhibit HIV-1 integrase. One derivative showed potent activity with minimal cytotoxicity in cell cultures. This highlights the potential for developing new antiviral therapies based on this scaffold .

Case Study 3: Antitumor Potential

Research into the antitumor effects of 7-substituted derivatives showed promising results against various cancer cell lines. Modifications to the core structure were found to enhance cytotoxicity significantly compared to unmodified compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride in laboratory settings?

  • Answer : The compound can be synthesized via multi-step organic reactions. A key intermediate, such as 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, is often prepared first, followed by functional group transformations. Reaction conditions (temperature, pressure, time) must be tightly controlled to optimize yield. Analytical techniques like NMR and HPLC are critical for verifying purity and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Stock solutions should be prepared in solvents compatible with the compound’s solubility profile (e.g., DMSO or aqueous buffers). Solutions stored at -20°C should be used within one month, while those at -80°C remain stable for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy confirms structural features, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) and X-ray crystallography may supplement these methods for advanced characterization .

Q. What safety precautions are necessary when working with this compound?

  • Answer : Use personal protective equipment (PPE), including gloves and lab coats. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste services. Refer to SDS documents for compound-specific hazards .

Q. What solvents are suitable for dissolving this compound?

  • Answer : Solubility varies with solvent polarity. Aqueous buffers or polar aprotic solvents (e.g., DMF, DMSO) are often used. Solvent choice impacts reaction kinetics and product stability, requiring empirical testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data among naphthyridine derivatives?

  • Answer : Perform comparative studies using derivatives with varying substituents (e.g., fluorinated or chlorinated analogs). Computational tools like density functional theory (DFT) can model electronic effects, while kinetic studies identify rate-determining steps in reactions .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Answer : Optimize intermediate purification (e.g., column chromatography or recrystallization) and employ catalytic methods (e.g., Pd/C for debenzylation). Real-time monitoring via TLC or in-situ spectroscopy ensures reaction progression .

Q. How do fluorinated analogs influence the biological activity of naphthyridine derivatives?

  • Answer : Fluorine atoms enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Comparative pharmacological assays (e.g., enzyme inhibition or receptor binding) reveal structure-activity relationships (SARs) .

Q. What mechanistic insights arise from substitution patterns in naphthyridine derivatives?

  • Answer : Nitrogen atom positioning in the naphthyridine ring dictates nucleophilic substitution sites. For example, 2,7-substitution patterns (vs. 1,8-isomers) alter electronic density, affecting reactivity in cross-coupling reactions .

Q. Can computational chemistry predict novel reactions involving this compound?

  • Answer : Molecular dynamics simulations and DFT calculations model transition states and reaction pathways. These tools predict regioselectivity in substitutions or rearrangements, guiding experimental design for unexplored reactions .

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1,3,5,10H,2,4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRABMSNBQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739980
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449175-32-0
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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